molecular formula C14H14N8O B1148643 BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]- CAS No. 136265-94-6

BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]-

Cat. No.: B1148643
CAS No.: 136265-94-6
M. Wt: 310.31 g/mol
InChI Key: ZPJMMISCPNTYNE-UHFFFAOYSA-N
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Description

Table 1: Synonyms and Nomenclature

Synonym Source
Benzamide, 4-[[(2,4-diamino-6-pteridinyl)methyl]amino]-
4-[[(2,4-Diamino-6-pteridinyl)methyl]amino]benzamide
AC-1028747 (supplier-specific code)
SCHEMBL1287876, SCHEMBL14417311 (chemical registry codes)
4-[(2,4-Diaminopteridin-6-yl)methylamino]benzamide

Pharmaceutical Context:

While not a marketed drug, the compound’s structural similarity to methotrexate (a folate antagonist) suggests potential research applications in enzymology or oncology . Its naming conventions follow standard IUPAC rules, with no widely adopted trivial name in clinical literature.

Properties

CAS No.

136265-94-6

Molecular Formula

C14H14N8O

Molecular Weight

310.31 g/mol

IUPAC Name

4-[(2,4-diaminopteridin-6-yl)methylamino]benzamide

InChI

InChI=1S/C14H14N8O/c15-11-10-13(22-14(17)21-11)19-6-9(20-10)5-18-8-3-1-7(2-4-8)12(16)23/h1-4,6,18H,5H2,(H2,16,23)(H4,15,17,19,21,22)

InChI Key

ZPJMMISCPNTYNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Synonyms

BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]-

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Starting Material : 2,4,6-Triaminopteridine reacted with chloromethylation agents (e.g., chloromethyl methyl ether).

  • Catalyst : Lewis acids such as ZnCl₂.

  • Temperature : 60–80°C in anhydrous dichloromethane.

  • Yield : ~65–70% after recrystallization from HCl/ethanol.

Alkylation of 4-Aminobenzamide with Pteridinylmethyl Chloride

The core synthetic step involves nucleophilic substitution between 4-aminobenzamide and 2,4-diamino-6-chloromethylpteridine hydrochloride.

Procedure

  • Reagents :

    • 4-Aminobenzamide (1.0 equiv)

    • 2,4-Diamino-6-chloromethylpteridine hydrochloride (1.2 equiv)

    • Potassium iodide (0.1 equiv, as catalyst)

    • DMF or DMSO as solvent

  • Conditions :

    • Temperature: 50–60°C

    • Duration: 24–48 hours

    • Base: Triethylamine (2.0 equiv) to neutralize HCl byproducts.

  • Workup :

    • Precipitation in ice-cold water.

    • Filtration and washing with ethanol/water (1:1).

    • Recrystallization from hot ethanol to isolate the product5.

Yield and Purity

  • Yield : 55–60% after purification.

  • Purity : >95% (HPLC), confirmed by LC-MS.

Alternative Route: Amidation of 4-[[(2,4-Diamino-6-Pteridinyl)Methyl]Amino]Benzoic Acid

For substrates requiring late-stage amidation, the carboxylic acid precursor is first functionalized, followed by conversion to the amide.

Step 1: Synthesis of 4-[[(2,4-Diamino-6-Pteridinyl)Methyl]Amino]Benzoic Acid

  • Coupling Reaction :

    • React 4-aminobenzoic acid with 2,4-diamino-6-chloromethylpteridine hydrochloride under conditions similar to Section 3.

  • Isolation : Acid precipitation at pH 3–4 yields the carboxylic acid intermediate.

Step 2: Amide Formation

  • Activation : Treat the benzoic acid with TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in DMF.

  • Amination : Introduce ammonia gas or ammonium hydroxide at 0–5°C.

  • Workup : Filter and recrystallize from ethanol/water5.

Yield and Characterization

  • Overall Yield : 50–55% (two steps).

  • Melting Point : 232–234°C (decomposes).

  • ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, pteridine-H), 7.85 (d, 2H, Ar-H), 6.75 (d, 2H, Ar-H), 4.30 (s, 2H, CH₂).

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield Purity Key Advantage
Direct Alkylation4-Aminobenzamide + Pteridinylmethyl-Cl55–60%>95%Fewer steps; avoids acid handling
Carboxylic Acid Route4-Aminobenzoic acid + Pteridinylmethyl-Cl50–55%90–95%Flexible for derivative synthesis

Optimization and Scalability Challenges

  • Pteridine Stability : The pteridine ring is sensitive to strong acids/bases. Reactions in neutral DMF at ≤60°C prevent degradation.

  • Byproducts : Excess chloromethylpteridine leads to di-alkylated impurities. Use 1.2 equiv of chloride and monitor via TLC.

  • Catalyst Loading : KI (0.1 equiv) enhances substitution kinetics without side reactions.

Industrial-Scale Considerations

A GMP-compatible protocol (adapted from) recommends:

  • Crystallization Controls : Gradient cooling (50°C → 5°C over 6 h) to ensure particle size uniformity.

  • Specification Limits : ≤1.0% total impurities by HPLC, validated via spike testing .

Chemical Reactions Analysis

Types of Reactions

BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: It can also be reduced to yield different reduced forms.

    Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while reduction can produce amine derivatives. Substitution reactions result in a variety of substituted benzamide and pteridine compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H14N8O
  • Molecular Weight : 310.31 g/mol
  • CAS Number : 57963-39-0

The compound features a pteridine moiety, which is known for its biological relevance in various biochemical pathways. The structural attributes of benzamide derivatives often enhance their interaction with biological targets, making them valuable in therapeutic contexts.

Antineoplastic Agent

Benzamide, 4-[[(2,4-diamino-6-pteridinyl)methyl]amino]- is recognized as an intermediate in the synthesis of methotrexate, a well-known antineoplastic agent used for treating various cancers. Methotrexate functions by inhibiting dihydrofolate reductase, thereby interfering with DNA synthesis in rapidly dividing cells. The benzamide derivative's structural similarity to methotrexate suggests it may also exhibit anticancer properties through similar mechanisms .

Antiviral Activity

Recent studies have highlighted the potential of benzamide derivatives as antiviral agents. Specifically, compounds similar to benzamide, 4-[[(2,4-diamino-6-pteridinyl)methyl]amino]- have shown efficacy against hepatitis B virus (HBV) by modulating core protein assembly. These derivatives promote the formation of empty capsids that could hinder viral replication .

Cholinesterase Inhibition

Research indicates that benzamide derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. Compounds exhibiting such activity hold promise for treating neurodegenerative diseases like Alzheimer's disease by enhancing cholinergic signaling .

Table: Summary of Key Findings

Study ReferenceApplication AreaKey Findings
AnticancerIdentified as an intermediate in methotrexate synthesis; potential anticancer properties due to structural similarity.
AntiviralDemonstrated ability to inhibit HBV replication through modulation of core protein assembly.
NeuroprotectionExhibited significant AChE inhibitory activity; potential application in Alzheimer's disease treatment.

Mechanistic Insights

The mechanisms by which benzamide derivatives exert their effects are multifaceted:

  • Inhibition of Enzymatic Activity : By targeting specific enzymes like AChE and dihydrofolate reductase, these compounds disrupt critical biochemical pathways involved in cell proliferation and neurotransmission.
  • Modulation of Protein Assembly : In the case of HBV, benzamide derivatives interfere with core protein interactions, preventing effective viral assembly and replication.

Mechanism of Action

The mechanism by which BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]- exerts its effects involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological activities. For instance, it may bind to dihydrofolate reductase, inhibiting the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division.

Comparison with Similar Compounds

Structural and Functional Analogies in PCAF HAT Inhibition

Benzamide derivatives with acyl or carboxyphenyl substituents have demonstrated notable PCAF HAT inhibitory activity. Key findings from include:

Table 1: Inhibitory Activity of Selected Benzamide Analogs Against PCAF HAT
Compound ID/Name Substituents Inhibition (%) Reference
BenzaMide (Target Compound) 4-[(2,4-diamino-6-pteridinylmethyl)amino] Not reported N/A
Compound 17 2-tetradecanoylamino, 3-carboxyphenyl 79
Anacardic Acid (AA) Salicylic acid derivative 68
Anthranilic Acid 2-aminobenzoic acid 34

Key Observations:

  • Long acyl chains (e.g., tetradecanoylamino in Compound 17) enhance PCAF HAT inhibition, likely due to hydrophobic interactions with the enzyme’s active site .
  • The 2-aminobenzoic acid scaffold (as in anthranilic acid) exhibits lower activity, emphasizing the critical role of substituent chemistry.
  • However, the absence of a long acyl chain might reduce lipid-mediated binding efficiency compared to Compound 17 .

Comparison with Antibacterial Benzamide Derivatives (FtsZ Inhibitors)

highlights benzamide-related benzofuroquinolinium derivatives as FtsZ inhibitors, which disrupt bacterial cell division. While these compounds share a benzamide-like core, their mechanism diverges from PCAF-targeted analogs:

  • Structural Differences: The target compound lacks the fused benzofuran-quinolinium system of ’s derivatives, which is critical for FtsZ polymerization inhibition .
  • Functional Implications : The pteridinyl group in the target compound may favor eukaryotic targets (e.g., HATs) over prokaryotic FtsZ due to its resemblance to purine/pteridine cofactors in human enzymes.

Purine-Substituted Benzamide (Compound 155)

Compound 155 () features a purine moiety attached via a quinazolinyl-benzamide scaffold. Despite structural similarities (heterocyclic substituents), key distinctions include:

  • Target Specificity : Purine analogs often target kinases or nucleotide-binding proteins, whereas pteridine derivatives may interact with folate-dependent enzymes or HATs.

Benzosulfonamide and Acetamide Derivatives

lists benzosulfonamides and acetamides, which differ from benzamides in their sulfonyl or acetyl linkages. These compounds highlight the diversity of amide-based therapeutics but are less relevant to the target compound’s benzamide-pteridinyl pharmacophore.

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)methyl]aMino]- is particularly noteworthy for its potential therapeutic applications, which include antimalarial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound based on recent research findings.

1. Overview of Benzamide Derivatives

Benzamides are a class of compounds characterized by a benzene ring attached to a carboxamide group. They exhibit a wide range of biological activities, including:

  • Anticancer activity
  • Antimicrobial properties
  • Enzyme inhibition

The structural diversity of benzamides allows for modifications that enhance their pharmacological profiles.

2.1 Antimalarial Activity

Research has indicated that certain benzamide derivatives possess significant antimalarial activity against Plasmodium falciparum. A study reported the optimization of a benzamide scaffold that retained its antiplasmodial activity while being devoid of human kinase activity. The most potent compound demonstrated an EC50 of approximately 200 nM , indicating effective inhibition of the malaria parasite without affecting human kinases .

2.2 Enzyme Inhibition

Benzamide derivatives have been studied for their ability to inhibit various enzymes, particularly acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and hCA II). For instance:

  • AChE Inhibition : Several studies have shown that benzamide compounds exhibit IC50 values ranging from 8.91 nM to 34.02 nM against AChE, demonstrating strong inhibitory potential .
  • hCA Inhibition : Compounds have shown Ki values as low as 4.07 nM for hCA I and 10.68 nM for hCA II, indicating their potential as therapeutic agents in conditions like glaucoma and obesity .

2.3 Anticancer Activity

Benzamide derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines. A notable finding was that N-substituted benzamide derivatives exhibited effective cytotoxicity against prostate (DU-145), breast (MCF-7), and liver (Hep-G2) cancer cell lines . The structure-activity relationship (SAR) studies suggest that specific substitutions on the benzamide scaffold can enhance anticancer properties.

Case Study 1: Antimalarial Optimization

In a study focusing on the optimization of a benzamide scaffold for antimalarial activity, researchers synthesized several derivatives and evaluated their effects on P. falciparum. The optimized compound demonstrated improved potency and selectivity compared to earlier analogs .

Case Study 2: Enzyme Inhibition Profiles

A comprehensive analysis of various benzamide derivatives revealed distinct profiles in enzyme inhibition. For instance, certain compounds showed preferential inhibition of AChE over butyrylcholinesterase (BuChE), which is crucial for developing treatments for Alzheimer's disease .

Table 1: Summary of Biological Activities of Benzamide Derivatives

Compound IDBiological ActivityTargetIC50/EC50 Values
Compound 1AntimalarialP. falciparumEC50 = 200 nM
Compound 2AChE InhibitionAChEIC50 = 8.91 nM
Compound 3hCA I InhibitionhCA IKi = 4.07 nM
Compound 4AnticancerDU-145IC50 = Not specified
Compound 5AntifungalVarious fungiEC50 = Not specified

Q & A

Q. What are the standard synthetic routes for synthesizing 4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzamide?

The synthesis typically involves multi-step reactions starting with acylation of primary amines or thiol intermediates. For example, acylation of 6-amino-1-hexanethiol with benzoyl chloride forms an intermediate benzamide derivative, followed by nucleophilic displacement with reactive electrophiles (e.g., nitrobenzofurazane derivatives) to introduce the pteridinylmethylamino group . Key challenges include optimizing reaction conditions (e.g., temperature, solvent polarity) to prevent side reactions.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the benzamide backbone and pteridinyl substituents. Mass spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared (FTIR) identifies functional groups like amide bonds. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) and monitors degradation products during storage .

Q. How should researchers handle and store this compound to maintain stability?

Store under inert conditions (argon or nitrogen) at 0–6°C to prevent hydrolysis of the amide bond or oxidation of the pteridinyl group. Use desiccants to avoid moisture absorption, which can alter crystallinity and reactivity .

Advanced Research Questions

Q. What strategies optimize reaction yields during synthesis?

Employ kinetic studies to identify rate-limiting steps (e.g., acylation vs. nucleophilic substitution). For example, using polar aprotic solvents (DMF, DMSO) enhances nucleophilicity in displacement reactions. Catalytic additives (e.g., DMAP) improve acylation efficiency. Monitor intermediates via TLC or LC-MS to adjust stoichiometry dynamically .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Systematically modify substituents on the benzamide (e.g., electron-withdrawing groups) or pteridinyl moiety (e.g., amino vs. methyl groups) and evaluate biological activity. Use computational tools (e.g., molecular docking) to predict binding affinities to target enzymes like dihydrofolate reductase (DHFR), followed by in vitro validation using enzyme inhibition assays .

Q. What in vitro models are suitable for studying its anticancer potential?

Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity via MTT assays. Combine with apoptosis markers (Annexin V/PI staining) and cell-cycle analysis (flow cytometry). Compare efficacy against known DHFR inhibitors (e.g., methotrexate) to establish mechanistic relevance .

Q. How can computational methods predict its pharmacokinetic properties?

Apply Quantitative Structure-Activity Relationship (QSAR) models to estimate logP (lipophilicity) and bioavailability. Molecular dynamics simulations assess stability in biological membranes, while ADMET predictors evaluate toxicity risks (e.g., hepatotoxicity) .

Q. What experimental approaches validate specificity in enzyme inhibition studies?

Use competitive inhibition assays with varying substrate concentrations (Lineweaver-Burk plots). Include negative controls (e.g., enzyme knockouts or inactive analogs) and orthogonal techniques like Surface Plasmon Resonance (SPR) to measure binding kinetics .

Q. How should researchers resolve contradictions in biological activity data across studies?

Replicate experiments under standardized conditions (pH, temperature, cell passage number). Validate compound purity via HPLC and confirm structural integrity with NMR. Cross-reference with orthogonal assays (e.g., enzymatic vs. cellular activity) to rule out off-target effects .

Q. What role does the pteridinyl group play in modulating redox activity?

The 2,4-diamino-6-pteridinyl moiety enhances electron-deficient character, facilitating interactions with redox-sensitive enzymes (e.g., xanthine oxidase). Cyclic voltammetry can quantify redox potentials, while EPR spectroscopy detects radical intermediates during catalytic cycles .

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